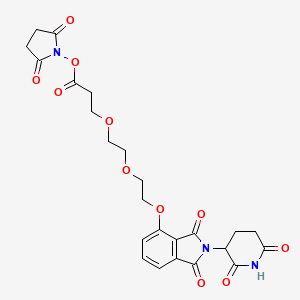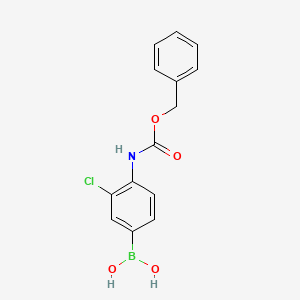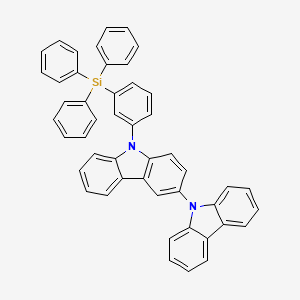
9-(3-(Triphenylsilyl)phenyl)-9h-3,9'-bicarbazole
Overview
Description
9-(3-(Triphenylsilyl)phenyl)-9h-3,9’-bicarbazole is a complex organic compound known for its unique structural properties and applications in various scientific fields.
Preparation Methods
The synthesis of 9-(3-(Triphenylsilyl)phenyl)-9h-3,9’-bicarbazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Carbazole Core: The initial step involves the synthesis of the carbazole core through cyclization reactions.
Introduction of the Triphenylsilyl Group: The triphenylsilyl group is introduced via a coupling reaction, often using reagents like triphenylsilane and a suitable catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
9-(3-(Triphenylsilyl)phenyl)-9h-3,9’-bicarbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced carbazole derivatives.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes. Major products formed from these reactions include various substituted carbazole derivatives and silylated compounds .
Scientific Research Applications
9-(3-(Triphenylsilyl)phenyl)-9h-3,9’-bicarbazole has a wide range of scientific research applications:
Biology: The compound’s unique structural properties make it a candidate for studying molecular interactions and binding affinities in biological systems.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of 9-(3-(Triphenylsilyl)phenyl)-9h-3,9’-bicarbazole involves its interaction with molecular targets through π-π stacking and hydrogen bonding. These interactions facilitate its incorporation into various materials and devices, enhancing their performance. The compound’s electronic properties are influenced by the conjugation between the carbazole and triphenylsilyl groups, which modulate its photophysical behavior .
Comparison with Similar Compounds
Similar compounds to 9-(3-(Triphenylsilyl)phenyl)-9h-3,9’-bicarbazole include:
9-Phenyl-9’-(triphenylsilyl)-3,3’-bicarbazole: This compound shares a similar structure but differs in the substitution pattern, affecting its electronic properties.
Triphenylsilane: While structurally simpler, triphenylsilane serves as a precursor in the synthesis of more complex silylated compounds.
The uniqueness of 9-(3-(Triphenylsilyl)phenyl)-9h-3,9’-bicarbazole lies in its combination of carbazole and triphenylsilyl groups, which confer distinct electronic and structural properties, making it valuable for specific applications in advanced materials and electronic devices .
Properties
IUPAC Name |
[3-(3-carbazol-9-ylcarbazol-9-yl)phenyl]-triphenylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H34N2Si/c1-4-18-37(19-5-1)51(38-20-6-2-7-21-38,39-22-8-3-9-23-39)40-24-16-17-35(33-40)49-47-30-15-12-27-43(47)44-34-36(31-32-48(44)49)50-45-28-13-10-25-41(45)42-26-11-14-29-46(42)50/h1-34H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPFPCDLLYBTHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC(=C4)N5C6=C(C=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97)C1=CC=CC=C15 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H34N2Si | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


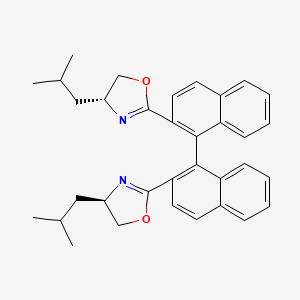
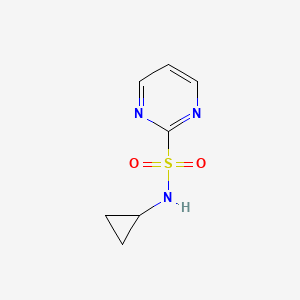
![3',6'-Bis(2-hydroxyethoxy)spiro[fluorene-9,9'-thioxanthene] 10',10'-dioxide](/img/structure/B8246704.png)
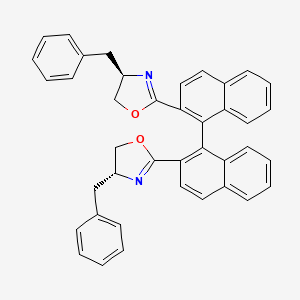
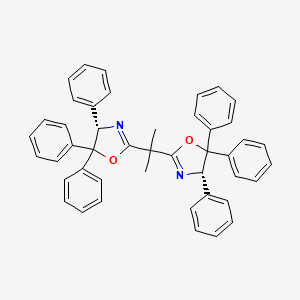
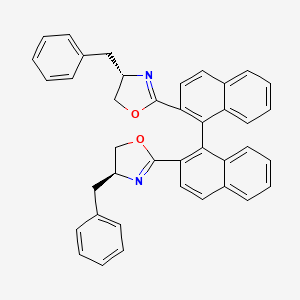
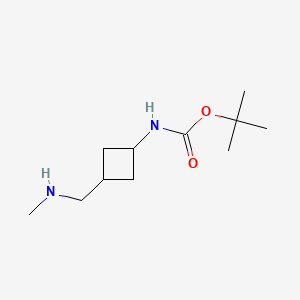
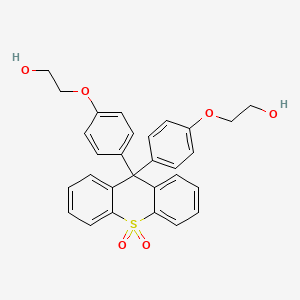

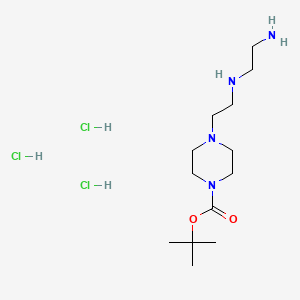
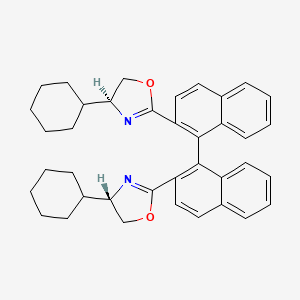
![2,2'-(9,9'-Spirobi[fluorene]-1,1'-diylbis(oxy))bis(ethan-1-ol)](/img/structure/B8246745.png)
